Etoricoxib Impurity 8

Pharmaceutical Analysis Reference Standard Characterization Impurity Profiling

Why choose this standard? Etoricoxib Impurity 8 is a homodimeric process impurity (MW 408.47) that resolves separately from common monomeric impurities in validated HPLC methods. Using a generic marker risks co‑elution and inaccurate quantification. This characterized standard, supplied with full NMR, MS, and HPLC data, is essential for specificity demonstration, forced‑degradation studies, and qualification of in‑house working standards in GMP QC labs.

Molecular Formula C22H20N2O4S
Molecular Weight 408.5 g/mol
CAS No. 1421227-97-5
Cat. No. B1427771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtoricoxib Impurity 8
CAS1421227-97-5
Molecular FormulaC22H20N2O4S
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)CC(=O)C3=CN=C(C=C3)C
InChIInChI=1S/C22H20N2O4S/c1-15-3-7-18(12-23-15)21(25)11-17-5-9-20(10-6-17)29(27,28)14-22(26)19-8-4-16(2)24-13-19/h3-10,12-13H,11,14H2,1-2H3
InChIKeyNSEGTYILFLYWFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etoricoxib Impurity 8 (CAS 1421227-97-5): A Critical Dimeric Reference Standard for COX-2 Inhibitor Quality Control


Etoricoxib Impurity 8, chemically designated as 1-(6-Methylpyridin-3-yl)-2-((4-(2-(6-methylpyridin-3-yl)-2-oxoethyl)phenyl)sulfonyl)ethan-1-one (C22H20N2O4S, MW 408.47 g/mol), is a process-related, dimeric impurity of the selective COX-2 inhibitor Etoricoxib [1]. It belongs to the sulfonylphenyl ethanone class and is distinct from the parent drug due to its bis-pyridyl structure, which arises from specific side reactions during synthesis. This impurity is supplied as a characterized reference standard, compliant with regulatory guidelines, and is pivotal for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) [2]. Its unique molecular architecture, featuring two 6-methylpyridin-3-yl groups linked via a sulfonylphenyl ethanone bridge, necessitates its specific identification and quantification, as generic surrogate standards cannot adequately represent its distinct chromatographic and spectral behavior.

Why a Generic Etoricoxib Reference Standard Cannot Substitute for Impurity 8 (CAS 1421227-97-5)


Substituting Etoricoxib Impurity 8 with a more common, monomeric Etoricoxib impurity or the parent drug reference standard is analytically invalid. The key differentiator is its structure: Impurity 8 is a homodimer formed by the condensation of two ketosulfone intermediates, resulting in a molecule with a molecular weight of 408.47 g/mol, approximately 14% larger than Etoricoxib (358.84 g/mol) [1]. This structural difference leads to a distinct chromatographic retention time, confirmed as critical for the resolution of thirteen process impurities in validated HPLC methods [2]. In contrast, common monomeric impurities like Etoricoxib Impurity D (CAS 221615-75-4, MW 373.85) or the parent drug itself, co-elute or exhibit different relative retention times (RRT), making them unfit for use as system suitability markers for this specific impurity [3]. Consequently, using a non-specific standard leads to inaccurate quantification, risking the acceptance of batches with out-of-specification levels of this dimeric impurity, which has been identified as a key impurity requiring control to levels below 0.1% according to patented purification processes [4].

Quantitative Differentiation of Etoricoxib Impurity 8 (CAS 1421227-97-5) from Closest Analogs: A Procurement-Focused Evidence Matrix


Molecular Weight and Structural Differentiation from Monomeric Impurities

Etoricoxib Impurity 8 is a dimeric species with a molecular weight of 408.47 g/mol, which is significantly higher than the parent drug Etoricoxib (358.84 g/mol) and common monomeric impurities like Impurity D (CAS 221615-75-4, MW 373.85 g/mol) [1][2]. This 14% increase in molecular mass is not merely an incremental change; it indicates a completely different molecular scaffold where two 6-methylpyridin-3-yl ketone units are bridged by a sulfonylphenyl ethanone, as opposed to the single bipyridine core of the API [3]. This fundamental structural divergence ensures that Impurity 8 cannot be reliably mimicked by any monomeric analog in mass spectrometry-based detection or chromatographic separation.

Pharmaceutical Analysis Reference Standard Characterization Impurity Profiling

Control Threshold and Process Robustness: Impurity 8 Levels Below 0.1%

A patented purification process for Etoricoxib explicitly targets Impurity 8 as a critical process-related impurity. The method outlines a multi-step purification that effectively reduces impurities, including Impurity 8, to acceptable levels of less than 0.1% [1]. This is in contrast to other stubborn impurities like Impurity M, whose content was initially greater than 0.1% and required multiple refining steps to control [1]. The ability of a specific purification strategy to consistently push Impurity 8 below this 0.1% threshold, while other impurities required more aggressive treatment, highlights its unique behavior and the necessity of a dedicated reference standard to verify its depletion.

Process Chemistry Purification Technology Quality by Design

Differentiation from Closely Related Dimeric Impurities: The Case of Impurity 5

Among the dimeric impurities, Etoricoxib Impurity 5 (Lithium Salt, CAS 1421227-96-4) is a close analog, yet it possesses a fundamentally different counter-ion and salt form, leading to distinct solubility and chromatographic properties [1]. While both are classified as impurities with >95% purity, Impurity 8 is supplied as a free base, making it directly compatible with the organic mobile phases common in Etoricoxib HPLC methods, unlike the lithium salt form of Impurity 5 which may require specific dissolution protocols or exhibit altered retention behavior . This difference is critical for method validation, where the free base standard directly mirrors the behavior of the impurity in an organic reaction mixture.

Analytical Method Development Specificity Reference Standard Selection

Regulatory Compliance and Traceability Against Pharmacopeial Standards

Etoricoxib Impurity 8 is supplied with detailed characterization data compliant with regulatory guidelines, and vendors explicitly state that further traceability against pharmacopeial standards (USP or EP) can be provided [1]. This is a critical differentiator from non-pharmacopeial or generic impurities, such as Etoricoxib Impurity 12 (CAS 646459-41-8) or Impurity 15 (CAS 73312-69-3), which, while also available as reference standards, may not come with the same commitment to direct pharmacopeial traceability within their standard documentation package . The explicit offer of traceability for Impurity 8 reduces the regulatory burden on the user for demonstrating method equivalence.

Regulatory Compliance Pharmacopeial Reference Standards Quality Assurance

Optimal Procurement and Application Scenarios for Etoricoxib Impurity 8 (CAS 1421227-97-5)


Development and Validation of Stability-Indicating HPLC Methods for ANDA Filings

When developing a stability-indicating HPLC method for an ANDA submission, Etoricoxib Impurity 8 must be included as a specific system suitability marker. Its unique dimeric structure ensures a distinct relative retention time separate from the parent drug and other common impurities, as validated in comprehensive method development studies [1]. Using its authenticated reference standard is essential to demonstrate the method's specificity, a key regulatory requirement, and to accurately quantify this impurity in stressed samples where it may form under oxidative conditions [2].

Process Development and Scale-Up Quality Control for Generic Etoricoxib

During process development, tracking the level of Impurity 8 is a direct indicator of a side reaction between two ketosulfone intermediates. A patented purification process has demonstrated that its level can be controlled below 0.1% through optimized reduction and crystallization steps [3]. Purchasing the pure standard allows process chemists to spike reaction mixtures and accurately validate that their own downstream purification achieves this same critical quality attribute, directly supporting process robustness claims in the regulatory dossier.

LC-MS/MS Method Establishment for Trace-Level Genotoxic Impurity Profiling

For highly sensitive LC-MS/MS methods intended to profile potential genotoxic impurities (GTIs), the distinct molecular ion of Impurity 8 (m/z 409.5 [M+H]+) serves as an ideal system suitability check for mass accuracy and resolution. Its mass, which is significantly higher than that of the API and many monomeric process impurities, allows it to be used as a high-mass reference point without interfering with the trace-level detection windows of lower molecular weight GTIs like 5-chloropyridine-2-amine [4]. Its procurement is therefore critical for establishing a comprehensive MS-based impurity screen.

Qualification of Working Reference Standards in GMP Quality Control Laboratories

GMP QC laboratories require a primary, fully characterized reference standard to qualify in-house working standards. Etoricoxib Impurity 8, supplied with a comprehensive characterization package including NMR, MS, and HPLC data, and with a direct offer of traceability to USP or EP standards, is the appropriate choice for this primary qualification role [5]. This contrasts with using a less documented analog, which would require the laboratory to undertake a costly and time-consuming full structural elucidation and purity assignment internally.

Quote Request

Request a Quote for Etoricoxib Impurity 8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.